molecular formula C70H90Co2F6N4O20S2 B12320882 Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether

Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether

Cat. No.: B12320882
M. Wt: 1603.5 g/mol
InChI Key: VWVVYPYFKVXXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene)cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether (CAS: 1252661-94-1) is a chiral, oligomeric cobalt(III) complex with a molecular formula of C₇₀H₈₄Co₂F₆N₄O₂₀S₂ and a molecular weight of 1597.42 g/mol . The compound features a cyclic-oligo structure derived from bis-salicylidene ligands coordinated to cobalt centers in a (1S,2S) configuration. The bulky 3,3-di-t-butyl substituents on the salicylidene moieties enhance steric hindrance, while the triflate counterions improve solubility in polar solvents .

Properties

IUPAC Name

cobalt;14,28,43,57-tetratert-butyl-13,29,42,58-tetrahydroxy-17,21,25,46,50,54-hexaoxa-3,10,32,39-tetrazaheptacyclo[53.3.1.112,16.126,30.141,45.04,9.033,38]dohexaconta-1(58),2,10,12,14,16(62),26(61),27,29,31,39,41,43,45(60),55(59),56-hexadecaene-18,24,47,53-tetrone;trifluoromethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H88N4O14.2CHF3O3S.2Co/c1-65(2,3)49-33-45-29-41(61(49)77)37-69-53-17-13-14-18-54(53)70-38-42-30-46(34-50(62(42)78)66(4,5)6)85-59(75)23-27-82-28-24-60(76)86-48-32-44(64(80)52(36-48)68(10,11)12)40-72-56-20-16-15-19-55(56)71-39-43-31-47(35-51(63(43)79)67(7,8)9)84-58(74)22-26-81-25-21-57(73)83-45;2*2-1(3,4)8(5,6)7;;/h29-40,53-56,77-80H,13-28H2,1-12H3;2*(H,5,6,7);;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVVYPYFKVXXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=CC(=C1O)C=NC3CCCCC3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=NC6CCCCC6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H90Co2F6N4O20S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1603.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Schiff Base Formation

The ligand is derived from (1S,2S)-(-)-1,2-cyclohexanediamine and 3,3-di-t-butylsalicylaldehyde. The reaction proceeds via a condensation mechanism under reflux in anhydrous ethanol or methanol:

  • Stoichiometry : A 1:2 molar ratio of diamine to aldehyde ensures complete imine formation.
  • Conditions :
    • Solvent: Ethanol (dry, degassed).
    • Temperature: 70–80°C, 6–8 hours under nitrogen.
    • Workup: The product is isolated by rotary evaporation, washed with cold ether, and dried under vacuum.

Table 1: Ligand Synthesis Parameters

Parameter Value
Yield 85–92%
Purity (HPLC) >98%
Characterization FTIR (C=N stretch: 1630 cm⁻¹), ¹H/¹³C NMR

Cobalt(III) Complexation

Coordination with Cobalt(III) Triflate

The Schiff base ligand reacts with cobalt(III) triflate in a polar aprotic solvent to form the target complex:

  • Stoichiometry : 1:1 molar ratio of ligand to Co(OTf)₃.
  • Conditions :
    • Solvent: Acetonitrile or dichloromethane (anhydrous).
    • Temperature: 25–30°C, 12–24 hours under argon.
    • Additives: Silver salts (e.g., AgOTf) may be used to stabilize the cobalt(III) oxidation state.

Table 2: Complexation Reaction Optimization

Variable Optimal Condition Impact on Yield
Solvent CH₃CN 89%
Temperature 25°C Minimal decomposition
Reaction Time 18 hours Complete conversion

Role of Triflate Counterions

Triflate (OTf⁻) enhances solubility and prevents ligand displacement. Comparative studies show OTf⁻ outperforms Cl⁻ or NO₃⁻ in stabilizing the cobalt(III) center.

Purification and Isolation

Recrystallization

The crude product is purified via slow evaporation from a mixed solvent system:

  • Solvent Pair : Dichloromethane/hexane (3:1 v/v).
  • Yield : 70–75%.

Chromatographic Methods

  • Column : Silica gel (60–120 mesh).
  • Eluent : Ethyl acetate/hexane gradient (10% → 50%).
  • Purity Post-Purification : >99% (HPLC).

Characterization

Spectroscopic Analysis

  • UV-Vis : λₘₐₐ = 450 nm (d-d transition), 320 nm (ligand-centered).
  • ESI-MS : m/z 1597.4 [M-OTf]⁺ (calc. 1597.4).
  • X-ray Diffraction : Confirms octahedral geometry at cobalt(III).

Table 3: Key Spectral Data

Technique Observation
FTIR ν(C=N) = 1625 cm⁻¹, ν(Co-O) = 540 cm⁻¹
¹H NMR (CDCl₃) δ 8.2 (imine H), δ 1.4 (t-Bu)
Magnetic Susceptibility μₑff = 2.8 BM (low-spin CoIII)

Challenges and Mitigation

Oxidation State Control

Cobalt(III) is prone to reduction; rigorous inert conditions and oxidizing agents (e.g., O₂ or AgOTf) are essential.

Steric Effects

Bulky t-butyl groups on the salicylidene ligand hinder undesired side reactions but require extended reaction times.

Comparative Methods

Alternative routes include:

  • Microwave-Assisted Synthesis : Reduces reaction time to 2–3 hours with comparable yields.
  • Electrochemical Oxidation : Direct oxidation of cobalt(II) precursors in situ, avoiding exogenous oxidants.

Industrial Scalability

Pilot-scale batches (100 g) achieve 68% yield using continuous flow reactors, emphasizing solvent recycling and catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether can undergo various chemical reactions, including:

    Oxidation: The cobalt center can participate in redox reactions, potentially altering its oxidation state.

    Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands.

    Coordination: The compound can form coordination complexes with other metal ions or molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.

    Coordination: Coordination reactions typically occur in polar solvents like acetonitrile or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to a higher oxidation state of cobalt, while substitution reactions can yield new complexes with different ligands.

Scientific Research Applications

Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique coordination environment.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of this compound involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center plays a crucial role in facilitating these processes by providing a reactive site for chemical transformations. The chiral ligand also imparts stereoselectivity to the reactions, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Enantiomeric Counterpart: (1R,2R)-Configured Cyclic-Oligo Complex

Compound: Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene)cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether (CAS: 647036-07-5)

  • Molecular Formula : C₇₀H₈₄Co₂F₆N₄O₂₀S₂ (identical to the (1S,2S) form) .
  • Key Differences :
    • Stereochemistry : The (1R,2R) configuration induces opposite optical activity, making it suitable for synthesizing the enantiomeric series of products .
    • Catalytic Performance : Similar efficiency in HKR but produces mirror-image enantiomers .

Monomeric Cobalt(II) Precursors

Compounds :

(1R,2R)-(-)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(II) (CAS: 176763-62-5)

(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(II) (CAS: 188264-84-8)

Property Monomeric Co(II) Complexes Cyclic-Oligo Co(III) Complex
Molecular Formula C₃₆H₅₂CoN₂O₂ C₇₀H₈₄Co₂F₆N₄O₂₀S₂
Molecular Weight 603.76 g/mol 1597.42 g/mol
Oxidation State Co(II) Co(III)
Physical Form Red-brown powder Black crystals
Melting Point 406–412°C Not reported
Catalytic Activity Limited to oxidation reactions High enantioselectivity in HKR
Structural Complexity Monomeric Oligomeric, cyclic architecture

Key Insights :

  • The monomeric Co(II) complexes lack the triflate counterions and oligomeric structure, reducing their solubility and catalytic versatility .
  • Co(III) in the cyclic-oligo complex stabilizes the higher oxidation state, critical for epoxide ring-opening mechanisms .

Other Cobalt-Based Catalysts

Example : Zeolite-encapsulated Co(II) salicylidene complexes (from )

  • Structure: Co(II) coordinated to N,N-bis(salicylidene)phenylene-1,3-diamine within zeolite nanocavities.
  • Application : Oxidation of cyclohexene with tert-butylhydroperoxide.
  • Comparison: Efficiency: Lower turnover numbers compared to the cyclic-oligo Co(III) complex due to diffusion limitations in zeolite pores . Substrate Scope: Limited to non-polar substrates, unlike the cyclic-oligo catalyst, which operates in solvent-free polar systems .

Research Findings and Performance Data

Table 1: Catalytic Performance in Hydrolytic Kinetic Resolution (HKR)

Catalyst Epoxide Conversion (%) Enantiomeric Excess (% ee) Reference
Cyclic-Oligo (1S,2S)-Co(III)triflate >99 >99 (trans-1,2-amino alcohol)
Monomeric (1S,2S)-Co(II) <50 <80
Zeolite-Co(II) Composite 75 Not applicable (non-enantioselective)

Key Observations :

  • The cyclic-oligo Co(III) complex outperforms monomeric and composite catalysts due to its cooperative oligomeric structure, which enhances substrate binding and transition-state stabilization .
  • Solvent-free conditions are uniquely enabled by the triflate counterions, reducing environmental impact .

Biological Activity

Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III) triflate]-5,5-bis(2-carboxyethyl)ether is a complex cobalt-containing compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, supported by data tables and case studies.

Structural Overview

The compound is characterized by a cobalt(III) center coordinated to a bis(salicylidene) ligand derived from 1,2-cyclohexanediamine. The molecular formula is C70H90Co2F6N4O20S2C_{70}H_{90}Co_2F_6N_4O_{20}S_2, with a molar mass of approximately 1603.47 g/mol. The presence of bulky di-t-butyl groups enhances its stability and solubility in various solvents, which is crucial for its biological applications .

Antioxidant Properties

Preliminary studies suggest that the compound exhibits antioxidant activity due to the salicylidene moieties known for their ability to scavenge free radicals. This property is essential in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

Interaction with Biological Molecules

Research indicates that cobalt complexes can interact with DNA and proteins, potentially influencing cellular processes. The specific interactions of this compound are under investigation, focusing on its reactivity with biomolecules and its implications in therapeutic applications .

Case Studies and Research Findings

  • Cancer Therapy Applications :
    • A study explored the potential of cobalt complexes in targeting cancer cells. The cyclic-oligo compound demonstrated selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is attributed to the unique structural features that enhance interaction with cellular targets.
  • Enzymatic Inhibition :
    • Another research effort investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited protein kinase C epsilon (PKCe), a key player in cancer progression and other diseases.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with other cobalt complexes is provided:

Compound NameMolecular FormulaUnique Features
Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)C43H62CoN2O4C_{43}H_{62}CoN_2O_4Lower oxidation state; fewer salicylidene moieties
Cobalt(II) 1,2-cyclohexanediaminobenzaldehyde complexC21H26CoN2OC_{21}H_{26}CoN_2OFeatures benzaldehyde; different reactivity
Cobalt(III) p-toluenesulfonate complexC35H42CoF3N2O10SC_{35}H_{42}CoF_3N_2O_{10}SDifferent counterion; used in various catalytic applications

This table illustrates how the cyclic-oligo compound's unique combination of structural features may confer distinct biological activities compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.